2-Vinylbenzofuran 2-Vinylbenzofuran
Brand Name: Vulcanchem
CAS No.: 7522-79-4
VCID: VC14316611
InChI: InChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2
SMILES:
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol

2-Vinylbenzofuran

CAS No.: 7522-79-4

Cat. No.: VC14316611

Molecular Formula: C10H8O

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

2-Vinylbenzofuran - 7522-79-4

Specification

CAS No. 7522-79-4
Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
IUPAC Name 2-ethenyl-1-benzofuran
Standard InChI InChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2
Standard InChI Key HVFZVIHIJNLIED-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC2=CC=CC=C2O1

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-Vinylbenzofuran, systematically named 2-ethenyl-1-benzofuran, is a bicyclic aromatic compound comprising a fused benzene and furan ring system with a vinyl group (CH2CH2-\text{CH}_2\text{CH}_2) attached to the 2-position of the furan moiety . Its molecular weight is 144.17 g/mol, and the IUPAC Standard InChIKey (HVFZVIHIJNLIED-UHFFFAOYSA-N) confirms its unique stereochemical configuration . The compound’s SMILES notation (C=CC1=CC2=CC=CC=C2O1\text{C=CC1=CC2=CC=CC=C2O1}) further delineates its planar structure, which has been validated via X-ray crystallography and computational modeling .

Table 1: Key Identifiers of 2-Vinylbenzofuran

PropertyValueSource
CAS Registry Number7522-79-4
Molecular FormulaC10H8O\text{C}_{10}\text{H}_{8}\text{O}
IUPAC Name2-Ethenyl-1-benzofuran
Molecular Weight144.17 g/mol
InChIKeyHVFZVIHIJNLIED-UHFFFAOYSA-N

Structural and Electronic Features

The planar benzofuran core confers aromatic stability, while the vinyl group introduces electron-rich regions amenable to electrophilic substitution. Density functional theory (DFT) studies reveal that the vinyl substituent induces slight distortion in the furan ring, lowering the energy barrier for H-transfer reactions . Nuclear magnetic resonance (NMR) spectra corroborate these findings: 1H^1\text{H}-NMR displays a characteristic doublet at δ 5.20–5.40 ppm (vinyl protons) and aromatic signals between δ 6.80–7.60 ppm .

Synthetic Methodologies

Palladium-Catalyzed Cycloisomerization

A seminal synthesis involves palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. Under basic conditions (MeOH, 40°C), PdX2_2/KX (X = Cl, I) facilitates the formation of 2-methylene-2,3-dihydrobenzofuran-3-ols, which undergo acid-catalyzed allylic isomerization to yield 2-vinylbenzofuran derivatives in 65–98% yields . This method’s efficiency stems from the tandem cyclization-isomerization sequence, which minimizes side reactions.

Metal-Free Cyclative Transposition

Triflic acid (TfOH)-promoted cyclization of vinylogous amides derived from o-alkynylanilines offers a metal-free route. The mechanism involves retro-aza-Michael cleavage followed by intramolecular aza-Michael addition, yielding 3-alkenylindoles and benzofurans with >90% stereoselectivity . This method circumvents expensive metal catalysts, enhancing scalability.

Reactivity and Decomposition Pathways

Thermal Decomposition

G4-level computational studies predict that 2-vinylbenzofuran undergoes intramolecular H-transfer from C(5) to C(4), forming 2-vinylfuran-3(2H)-carbene, which decomposes to h145te3o (a polycyclic hydrocarbon) . Rate constants for this pathway dominate above 500 K, with an activation energy of 42.7 kcal/mol .

Table 2: Dominant Decomposition Pathways of 2-Vinylbenzofuran

PathwayRate Constant (700 K)Activation Energy (kcal/mol)
H-transfer (C5→C4) → Carbene → h145te3o1.2×104s11.2 \times 10^4 \, \text{s}^{-1}42.7
H-abstraction at C68.5×103s18.5 \times 10^3 \, \text{s}^{-1}38.9
H-addition at C56.7×103s16.7 \times 10^3 \, \text{s}^{-1}35.2

Electrophilic Substitution

The vinyl group directs electrophiles to the C3 and C5 positions of the benzofuran ring. Nitration experiments show preferential substitution at C5, attributed to resonance stabilization of the intermediate carbocation .

Applications in Drug Discovery and Materials Science

Pharmaceutical Scaffolds

2-Vinylbenzofuran derivatives are precursors to bioactive molecules such as amiodarone (antiarrhythmic) and benzbromarone (uricosuric agent) . The vinyl group’s versatility enables functionalization via Heck coupling or hydroarylation, facilitating the synthesis of polycyclic inhibitors targeting monoamine oxidases (MAOs) and cannabinoid receptors .

Renewable Biofuels

Recent studies propose 2-vinylbenzofuran as a renewable fuel additive due to its high energy density (33.5 MJ/L) and low soot emissions . Pyrolysis simulations indicate complete combustion at 800 K, producing CO2_2 and H2_2O without residual carbon .

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